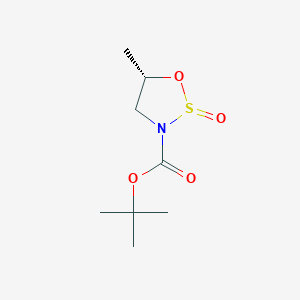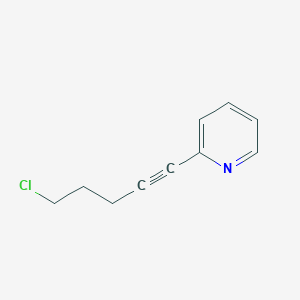
N,N-dimethyl-4-(morpholin-2-yl)benzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(morpholin-2-yl)benzenamine typically involves the reaction of 4-chloronitrobenzene with morpholine, followed by reduction and methylation steps. The general synthetic route can be summarized as follows:
Nucleophilic Substitution: 4-chloronitrobenzene reacts with morpholine in the presence of a base such as potassium carbonate to form 4-(morpholin-2-yl)nitrobenzene.
Reduction: The nitro group is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas (H2).
Methylation: The resulting 4-(morpholin-2-yl)benzenamine is then methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) to yield this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
N,N-dimethyl-4-(morpholin-2-yl)benzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the amine group, potentially leading to secondary or primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Secondary or primary amines
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
N,N-dimethyl-4-(morpholin-2-yl)benzenamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of N,N-dimethyl-4-(morpholin-2-yl)benzenamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions, alteration of cellular signaling pathways, and modulation of gene expression .
類似化合物との比較
Similar Compounds
N,N-dimethylaniline: Lacks the morpholine ring, making it less versatile in certain applications.
4-morpholinoaniline: Contains a morpholine ring but lacks the dimethyl groups, affecting its reactivity and properties.
N-methyl-4-(morpholin-2-yl)benzenamine: Similar structure but with only one methyl group, leading to different chemical behavior
Uniqueness
N,N-dimethyl-4-(morpholin-2-yl)benzenamine is unique due to its combination of a morpholine ring and dimethyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, including its use as an intermediate in organic synthesis and its potential therapeutic properties .
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
N,N-dimethyl-4-morpholin-2-ylaniline |
InChI |
InChI=1S/C12H18N2O/c1-14(2)11-5-3-10(4-6-11)12-9-13-7-8-15-12/h3-6,12-13H,7-9H2,1-2H3 |
InChIキー |
ASFKELOGBBCCOB-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2CNCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Allyl 2-amino-6-chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8603749.png)

